molecular formula C15H12FNO3 B6500192 4-acetamidophenyl 2-fluorobenzoate CAS No. 443639-64-3

4-acetamidophenyl 2-fluorobenzoate

Cat. No.: B6500192
CAS No.: 443639-64-3
M. Wt: 273.26 g/mol
InChI Key: HHZOPYZZOYMDBL-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 2-fluorobenzoate is an ester derivative combining 4-acetamidophenol and 2-fluorobenzoic acid. Its molecular formula is C₁₅H₁₂FNO₃, featuring a fluorinated aromatic ring and an acetamido group. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, where the acetamidophenyl group often serves as a pharmacophore for target binding .

Properties

IUPAC Name

(4-acetamidophenyl) 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOPYZZOYMDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 2-fluorobenzoate typically involves the esterification of 4-acetamidophenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-acetamidophenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-acetamidophenyl 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorobenzoate moiety can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Acetamidophenyl 2-Fluorobenzoate and Analogs

Compound Name Molecular Formula Substituent (Benzoate Position) Key Functional Groups
This compound C₁₅H₁₂FNO₃ 2-Fluoro Ester, Acetamido, Fluorobenzene
[2-oxo-2-(4-trifluoromethoxyanilino)ethyl] 4-acetamidobenzoate C₁₉H₁₆F₃N₂O₅ 4-Trifluoromethoxy (anilino) Carbamoyl, Ester, Trifluoromethoxy
4-Acetamidophenyl 2-acetoxybenzoate C₁₇H₁₅NO₅ 2-Acetoxy Ester, Acetamido, Acetoxybenzene
2-(4-Acetamidophenyl)acetic acid C₁₀H₁₁NO₃ N/A (carboxylic acid) Carboxylic Acid, Acetamido

Key Observations :

  • Electron-Withdrawing Effects : The 2-fluoro group in the target compound enhances electrophilicity at the ester carbonyl compared to the 2-acetoxy analog (electron-donating acetoxy group) . This may slow hydrolysis rates relative to the acetoxy derivative.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 4-Acetamidophenyl 2-Acetoxybenzoate [2-oxo-2-(4-trifluoromethoxyanilino)ethyl] 4-acetamidobenzoate
Molecular Weight (g/mol) 273.26 313.30 448.34
LogP (Predicted) ~2.1 ~2.5 ~3.8
Solubility Low (lipophilic) Moderate (polar acetoxy group) Very Low (highly lipophilic)

Key Observations :

  • Lipophilicity: The trifluoromethoxy analog exhibits the highest LogP due to its nonpolar trifluoromethyl group, whereas the fluorine atom in the target compound balances moderate lipophilicity .
  • Solubility : The acetoxy analog’s polar ester group improves aqueous solubility relative to the fluoro and trifluoromethoxy derivatives .

Reactivity and Stability

  • Hydrolytic Stability : The 2-fluoro substituent stabilizes the ester bond against hydrolysis compared to the 2-acetoxy analog, where the acetoxy group acts as a better leaving group .
  • In contrast, trifluoromethoxy and acetoxy analogs lack documented defluorination pathways, implying greater environmental persistence .

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